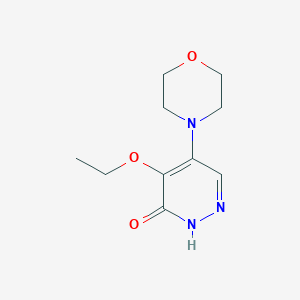

3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-

Description

The Role of the Morpholine (B109124) Moiety in Bioactive Compounds and Medicinal Chemistry

The morpholine ring is another structural motif frequently employed in medicinal chemistry, often classified as a privileged structure. nih.govresearchgate.net This heterocycle is incorporated into drug candidates to leverage its favorable physicochemical, metabolic, and biological properties. nih.gov The inclusion of a morpholine moiety can significantly enhance a compound's pharmacokinetic profile, improving aspects like solubility and brain permeability. acs.org This is partly due to the weak basicity of the nitrogen atom, which gives the ring a pKa value close to the pH of blood. acs.org

Beyond its role in modulating pharmacokinetics, the morpholine scaffold itself contributes to the biological activity of a molecule. nih.gov It is a versatile building block that, when appropriately substituted, can bestow selective affinity for a wide range of biological receptors and is sometimes an integral part of the pharmacophore for certain enzyme inhibitors. nih.gov A vast body of research has shown that morpholine-containing compounds possess a wide spectrum of activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. researchgate.netjchemrev.com Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions further contributes to its utility in drug design. researchgate.net

Rationale for the Research Focus on 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-

The scientific interest in 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is largely propelled by the successful development and clinical use of a closely related analogue, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, known as Emorfazone. nih.govjscimedcentral.com Emorfazone was identified as a potent non-steroidal analgesic and anti-inflammatory agent from a series of 2-alkyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones. nih.gov

Extensive pharmacological studies demonstrated that Emorfazone possessed more potent analgesic and anti-inflammatory activities and lower toxicity compared to established drugs like aminopyrine (B3395922) and phenylbutazone (B1037). nih.gov Given that 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- shares the core pyridazinone, 4-ethoxy, and 5-morpholinyl groups with Emorfazone, differing only by the absence of the N-methyl group, it stands as a logical candidate for investigation. The research focus is therefore based on the hypothesis that this parent compound may exhibit a similar, or potentially improved, pharmacological profile as an analgesic and anti-inflammatory agent.

Overview of Potential Preclinical Biological Activities and Targets

The preclinical biological activities of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- can be largely inferred from the extensive research conducted on its N-methylated counterpart, Emorfazone (also referred to as M73101). nih.gov

Analgesic Activity: Emorfazone demonstrated potent analgesic effects in various animal models. In the phenylquinone writhing test in mice, its activity was found to be more potent than several other anti-inflammatory drugs, with the exception of aminopyrine. nih.gov In the Randall-Selitto test in rats, which measures pain thresholds, Emorfazone was the most potent among the tested drugs. nih.gov Its mode of analgesic action was suggested to be similar to that of aminopyrine. nih.gov

Anti-inflammatory Activity: The compound showed significant anti-inflammatory properties. It possessed potent inhibitory effects on acute inflammatory edema and was effective in suppressing capillary permeability. nih.gov Further mechanistic studies revealed that Emorfazone inhibits histamine (B1213489) release from mast cells and suppresses leucocyte emigration in carrageenan-induced pleurisy in rats. nih.gov

A key advantage highlighted in preclinical studies was Emorfazone's favorable gastrointestinal safety profile. It was found to be significantly less active in causing gastric lesions compared to phenylbutazone and other non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov When considering the therapeutic index, Emorfazone was judged to be superior to mepirizole, tiaramide, benzydamine, phenylbutazone, and acetylsalicylic acid. nih.gov

Based on these findings for the closely related Emorfazone, the primary preclinical investigations for 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- would logically focus on its potential as a non-toxic analgesic and anti-inflammatory agent. The key biological targets would likely involve pathways related to pain and inflammation, including the inhibition of inflammatory mediators.

Comparative Analgesic Activity of Emorfazone

| Compound | Analgesic Potency (Phenylquinone Writhing, Mice) |

| Emorfazone | More potent than many standard NSAIDs |

| Aminopyrine | More potent than Emorfazone |

| Phenylbutazone | Less potent than Emorfazone |

| Mepirizole | Less potent than Emorfazone |

| Tiaramide | Less potent than Emorfazone |

| Benzydamine | Less potent than Emorfazone |

This table is generated based on qualitative comparisons described in preclinical studies of Emorfazone. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-4-morpholin-4-yl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-2-16-9-8(7-11-12-10(9)14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDABIFOXZFSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NNC1=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502243 | |

| Record name | 4-Ethoxy-5-(morpholin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63562-97-0 | |

| Record name | 4-Ethoxy-5-(morpholin-4-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 2h Pyridazinone, 4 Ethoxy 5 4 Morpholinyl

Established Synthetic Routes to the 3(2H)-Pyridazinone Core Structure

The formation of the 3(2H)-pyridazinone ring is a fundamental step in the synthesis of a wide array of biologically active molecules. nih.goveurekalert.org A common and versatile method involves the condensation of a γ-keto acid or its ester equivalent with a hydrazine (B178648) derivative. pharmtech.com This approach allows for the introduction of substituents on the pyridazinone ring through the appropriate choice of starting materials.

Precursor Chemical Synthesis and Characterization

The synthesis of the 3(2H)-pyridazinone core typically begins with the preparation of a suitable γ-keto acid. One established method is the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. pharmtech.come3s-conferences.org For the synthesis of a precursor to the title compound, a key starting material would be a di-halogenated maleic anhydride or a related derivative.

The characterization of these precursors is crucial to ensure their purity and structural integrity before proceeding to the cyclization step. Standard analytical techniques are employed for this purpose:

| Analytical Technique | Purpose | Typical Observations |

| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic carbonyl (C=O) stretching frequencies for the acid and ketone groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the chemical structure and connectivity of atoms. | 1H and 13C NMR spectra provide detailed information on the proton and carbon environments. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | Provides the molecular ion peak corresponding to the precursor's mass. |

| Elemental Analysis | To determine the elemental composition. | Confirms the empirical formula of the synthesized precursor. |

Reaction Conditions and Optimization Strategies

The cyclization of the γ-keto acid with hydrazine hydrate (B1144303) or a substituted hydrazine is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux conditions. pharmtech.comwur.nl The choice of hydrazine derivative will determine the substituent at the N-2 position of the resulting pyridazinone.

Optimization of the reaction conditions is critical for maximizing the yield and purity of the 3(2H)-pyridazinone core. Key parameters that are often optimized include:

Reaction Temperature: Refluxing is common to ensure the reaction goes to completion.

Reaction Time: Monitoring the reaction by thin-layer chromatography (TLC) helps in determining the optimal reaction time.

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

Catalyst: In some cases, an acid or base catalyst may be employed to facilitate the condensation.

Microwave-assisted synthesis has also emerged as an efficient method for the preparation of pyridazinone derivatives, often leading to shorter reaction times and improved yields. nih.gov

Yield Optimization and Purity Assessment Techniques

Further optimization of the yield can be achieved by carefully controlling the stoichiometry of the reactants and the purification method. wikipedia.org Recrystallization is a common technique used to purify the solid pyridazinone product.

The purity of the synthesized 3(2H)-pyridazinone core is assessed using a combination of chromatographic and spectroscopic methods:

| Technique | Purpose |

| Thin-Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the product. |

| Column Chromatography | For the purification of the product by separating it from unreacted starting materials and byproducts. |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound with high accuracy. |

| Melting Point Determination | A sharp melting point range is indicative of a pure compound. |

Regioselective Introduction of the 4-ethoxy Group

The introduction of the ethoxy group at the 4-position of the pyridazinone ring is a key step that requires regioselective control. A common strategy involves the use of a di-halogenated pyridazinone precursor, such as 4,5-dichloro-3(2H)-pyridazinone. The differential reactivity of the halogen atoms allows for a stepwise substitution.

The 4-ethoxy group can be introduced by reacting the di-halogenated precursor with sodium ethoxide in ethanol. The reaction conditions, such as temperature and reaction time, are controlled to favor the substitution at the 4-position.

Methodologies for Incorporating the 5-(4-morpholinyl) Moiety

Following the introduction of the 4-ethoxy group, the 5-(4-morpholinyl) moiety is incorporated via a nucleophilic substitution reaction. The 4-ethoxy-5-chloro-3(2H)-pyridazinone intermediate is reacted with morpholine (B109124). libretexts.org This reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen chloride that is formed.

The progress of this substitution reaction is monitored by TLC, and the final product is purified by recrystallization or column chromatography. The structure of 4-ethoxy-5-(4-morpholinyl)-3(2H)-pyridazinone is then confirmed by spectroscopic methods.

Chirality and Stereochemical Control in Synthesis

The target compound, 4-ethoxy-5-(4-morpholinyl)-3(2H)-pyridazinone, does not inherently possess a chiral center. However, the introduction of chiral substituents on the pyridazinone ring or the derivatization of the core structure can lead to the formation of enantiomers. nih.gov The spatial arrangement of atoms, or stereochemistry, can significantly influence the biological activity of a molecule. nih.gov

In the synthesis of chiral pyridazinone derivatives, stereochemical control is a critical consideration. nih.gov Several strategies can be employed to achieve this:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

Chiral Resolution: This technique is used to separate a racemic mixture of enantiomers. Common methods include:

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate enantiomers.

The absolute configuration of the separated enantiomers can be determined using techniques such as X-ray crystallography or by comparing their chiroptical properties (e.g., circular dichroism) with known standards. nih.gov

Advanced Synthetic Approaches for Analog Generation

Modern drug discovery relies on the ability to synthesize and screen large numbers of compounds efficiently. For the pyridazinone scaffold, advanced synthetic approaches have been developed to accelerate the generation of analogs, moving beyond traditional one-at-a-time synthesis. These methods are broadly categorized into parallel synthesis, often coupled with high-throughput techniques, and combinatorial chemistry.

Parallel Synthesis and High-Throughput Techniques

Parallel synthesis involves the simultaneous synthesis of a library of discrete compounds in separate reaction vessels. This method allows for the systematic variation of different parts of the molecule by using a common reaction sequence with a diverse set of building blocks. High-throughput techniques are then employed to purify and analyze the resulting compounds rapidly.

For the synthesis of analogs of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-, a solution-phase parallel synthesis approach is particularly advantageous. This strategy avoids the challenges of developing solid-phase chemistry and often allows for easier scale-up of interesting compounds. A general approach to a library of 4,5-disubstituted-3(2H)-pyridazinones can be envisioned, which is amenable to parallel synthesis.

A potential synthetic route for generating a library of analogs could involve the reaction of a common pyridazinone precursor with a variety of reagents in a parallel format. For instance, starting from a suitable 4,5-dihalo-3(2H)-pyridazinone, sequential or one-pot reactions with different alkoxides and amines can be performed in a multi-well plate format.

The following table illustrates a hypothetical parallel synthesis plan to generate a small library of analogs based on the 3(2H)-pyridazinone scaffold.

| Plate Position | R1-OH (Alkoxide Source) | R2-NH (Amine) | Expected Product |

| A1 | Ethanol | Morpholine | 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- |

| A2 | Methanol | Morpholine | 3(2H)-Pyridazinone, 4-methoxy-5-(4-morpholinyl)- |

| A3 | Propanol | Morpholine | 3(2H)-Pyridazinone, 4-propoxy-5-(4-morpholinyl)- |

| B1 | Ethanol | Piperidine | 3(2H)-Pyridazinone, 4-ethoxy-5-(1-piperidinyl)- |

| B2 | Ethanol | Pyrrolidine | 3(2H)-Pyridazinone, 4-ethoxy-5-(1-pyrrolidinyl)- |

| B3 | Ethanol | N-methylpiperazine | 3(2H)-Pyridazinone, 4-ethoxy-5-(4-methyl-1-piperazinyl)- |

High-throughput purification techniques, such as mass-directed automated preparative HPLC, would then be employed to isolate the individual products in high purity. Subsequent analysis using high-throughput methods like LC-MS and NMR would confirm the identity and purity of each library member.

Combinatorial Chemistry Applications in Pyridazinone Research

Combinatorial chemistry enables the rapid synthesis of large and diverse libraries of compounds, which can be screened for desired biological activities. Both solid-phase and solution-phase combinatorial approaches have been applied to the synthesis of heterocyclic compounds, including pyridazinones.

Solid-phase organic synthesis (SPOS) offers a significant advantage in combinatorial chemistry due to the ease of purification; excess reagents and by-products can be simply washed away from the resin-bound product. An efficient solid-phase synthesis of structurally diverse 4,5-dihydro-3(2H)-pyridazinones has been described using readily available substituted 4-oxo-butanoic acids attached to a Wang resin. nih.gov This approach allows for the introduction of diversity at various positions of the pyridazinone ring by using a variety of building blocks.

A hypothetical solid-phase combinatorial synthesis to generate a library of 4,5-disubstituted-3(2H)-pyridazinones could be designed as follows:

Immobilization: A set of diverse γ-keto acids are attached to a solid support (e.g., Merrifield resin).

Reaction with Hydrazines: The resin-bound keto esters are then treated with a library of different hydrazines to form hydrazones.

Cyclization and Cleavage: Intramolecular cyclization, followed by cleavage from the resin, would yield a library of pyridazinone derivatives.

The table below outlines a potential combinatorial library design for pyridazinone analogs.

| Building Block Set A (γ-Keto Acid) | Building Block Set B (Hydrazine) | Resulting Library Scaffold |

| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone |

| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | Methylhydrazine | 2-Methyl-6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone |

| 4-Oxo-4-(thiophen-2-yl)butanoic acid | Phenylhydrazine | 2-Phenyl-6-(thiophen-2-yl)-4,5-dihydro-3(2H)-pyridazinone |

This combinatorial approach allows for the generation of a large number of compounds from a small number of starting materials, significantly accelerating the drug discovery process. The resulting library of pyridazinone derivatives can then be subjected to high-throughput screening to identify lead compounds for further optimization.

An extensive search for scientific literature detailing the biological targets and preclinical activity of the specific chemical compound 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- did not yield specific data to populate the requested article structure.

The publicly available research primarily focuses on a closely related N-methylated analog, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (also known as Emorfazone). This related compound has been studied for its analgesic and anti-inflammatory properties. However, due to the strict requirement to focus solely on the N-unsubstituted compound "3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-", the findings for its analog cannot be presented.

Therefore, there is insufficient specific information available in the reviewed sources to provide a detailed exploration of the hypothesized molecular targets, enzymatic inhibition studies, or receptor binding and modulation assays for 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- as per the requested outline.

Exploration of Biological Targets and Preclinical Activity Profiles

Receptor Binding and Modulation Assays (In Vitro)

Ligand-Receptor Binding Affinity Determination

Specific ligand-receptor binding affinity data for 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is not extensively detailed in publicly accessible literature. However, studies on analogous structures within the broader class of pyridazinone derivatives have demonstrated notable binding to various receptors. For instance, a series of piperazine-pyridazinone analogues were synthesized and evaluated for their affinity toward adrenergic and serotoninergic receptors. This research revealed that modifications to the arylpiperazine moiety, the spacer length, and the terminal fragment significantly influence binding affinity. nih.gov Many of these related compounds displayed nanomolar or subnanomolar affinity for the α1-adrenergic receptor, with several also showing high to moderate affinity for the 5-HT1A serotoninergic receptor subtype. nih.gov

Table 1: Binding Affinity of Structurally Related Piperazine-Pyridazinone Analogues (Not the Subject Compound)

| Receptor Target | Affinity Range (Ki) | Reference |

|---|---|---|

| α1-Adrenergic Receptor | Nanomolar to Subnanomolar | nih.gov |

| α2-Adrenergic Receptor | Lower Affinity | nih.gov |

Note: The data in this table pertains to a class of piperazine-pyridazinone analogues and not specifically to 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-. It is presented to illustrate the potential biological targets for this chemical scaffold.

Functional Assays for Receptor Modulation

Functional assays on the close analog Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) confirm its role in modulating pathways related to inflammation and pain. Research indicates that Emorfazone inhibits the release of histamine (B1213489) from isolated rat mast cells in vitro and from rat skin in vivo. nih.gov This demonstrates a clear functional modulation of cellular responses integral to the inflammatory process. Furthermore, its mode of analgesic action is reported to be similar to that of aminopyrine (B3395922). nih.gov Other pyridazinone derivatives have been investigated for different functional activities, including cardiotonic, hypotensive, and platelet aggregation inhibition effects. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

The effects of pyridazinone derivatives have been explored in various cell-based models, particularly in the context of cancer research, where they have been shown to modulate cellular proliferation and viability.

Cell Line Models and Culture Conditions

A variety of human cancer cell lines have been employed to investigate the anti-proliferative and cytotoxic potential of pyridazinone compounds. These studies utilize standard cell culture techniques to maintain and treat the cells. For example, cytotoxicity has been evaluated against gastric adenocarcinoma (AGS), human colon carcinoma (HCT116), liver cancer (HEP3BPN 11), breast cancer (MDA 453), and leukemia (HL60) cell lines. nih.govnih.govcbijournal.com Typically, cells are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. nih.gov

Table 2: Cell Lines Used in Preclinical Evaluation of Pyridazinone Derivatives

| Cell Line | Cancer Type | Research Focus |

|---|---|---|

| AGS | Gastric Adenocarcinoma | Anti-proliferative Effects |

| HCT116 | Colon Carcinoma | Anti-proliferative Effects |

| HEP3BPN 11 | Liver Cancer | Cytotoxic Activity |

| MDA 453 | Breast Cancer | Cytotoxic Activity |

Analysis of Signaling Pathways and Downstream Effects

While specific signaling pathway analyses for 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- are not detailed, the observed biological activities of its analogs suggest modulation of key inflammatory and cell survival pathways. The inhibition of histamine release by Emorfazone points to an interference with the signaling cascade triggered by secretagogues in mast cells, likely involving calcium signaling and protein kinase C activation. nih.gov Its ability to suppress leucocyte emigration in carrageenan-induced pleurisy in rats suggests an impact on chemokine signaling and adhesion molecule expression. nih.gov In the context of cancer, the anti-proliferative effects of some derivatives imply interference with pathways that control the cell cycle and apoptosis. nih.govcbijournal.com

Phenotypic Screening in Cell-Based Assays

Phenotypic screening of various pyridazinone derivatives has primarily focused on their anti-cancer potential. Cell-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to quantify metabolic activity as an indicator of cell viability and proliferation. cbijournal.com Studies have shown that certain novel 3(2H)-pyridazinone derivatives can exert significant anti-proliferative effects against gastric and colon carcinoma cells. nih.govnih.gov For example, some compounds with a piperazinyl linker demonstrated good anti-proliferative activity against AGS cells while showing limited cytotoxicity against non-pathological human gingival fibroblasts. nih.gov Similarly, other derivatives showed promising cytotoxic activity against liver, breast, and leukemia cancer cell lines. cbijournal.com

In Vivo Pharmacological Activity in Animal Models (Excluding Clinical Outcomes)

Preclinical studies in animal models have been crucial in defining the pharmacological profile of Emorfazone, the N-methylated analog of the subject compound. These studies have established its potent analgesic and anti-inflammatory activities. nih.gov

In models of pain, Emorfazone demonstrated more potent analgesic activity than several other non-steroidal anti-inflammatory drugs (NSAIDs) in the phenylquinone-induced writhing test in mice and was the most potent agent in the Randall-Selitto paw pressure test in rats. nih.gov

For inflammation, Emorfazone showed strong inhibitory effects on acute inflammatory edema and suppressed the permeability of capillary vessels. nih.gov It also inhibited leucocyte emigration in a rat model of pleurisy, a key event in the inflammatory response. nih.gov A significant finding from these in vivo studies was that Emorfazone was much less active in causing gastric lesions compared to phenylbutazone (B1037) and other NSAIDs, indicating a potentially superior therapeutic index. nih.gov

Table 3: Summary of In Vivo Pharmacological Activities of Emorfazone

| Animal Model | Assay/Test | Observed Pharmacological Effect | Reference |

|---|---|---|---|

| Mouse | Phenylquinone-induced writhing | Potent analgesic activity | nih.gov |

| Rat | Randall-Selitto paw pressure | Potent analgesic activity | nih.gov |

| Rat | Carrageenan-induced paw edema | Inhibition of acute inflammatory edema | nih.gov |

| Rat | Carrageenan-induced pleurisy | Inhibition of leucocyte emigration | nih.gov |

Selection of Relevant Preclinical Disease Models

There is no information available in the reviewed scientific literature regarding the selection of relevant preclinical disease models to evaluate the efficacy of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-.

Assessment of Biological Efficacy in Model Systems

No data on the assessment of biological efficacy of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- in any preclinical model systems were found in the public domain. Consequently, no data table on its biological efficacy can be provided.

Elucidation of Mechanism of Action Preclinical Focus

Molecular Interaction Profiling

Comprehensive searches of chemical and biological databases have yielded no specific data on the molecular interaction profile of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-.

Detailed Protein-Ligand Interaction Analysis

There are no published studies detailing the protein-ligand interactions for this specific compound. While molecular docking and binding assays have been performed for other pyridazinone derivatives to investigate their therapeutic targets, such as cyclooxygenase-2 (COX-2) or various kinases, this particular molecule has not been the subject of such detailed analysis in the available literature. nih.gov

Identification of Active Sites and Binding Pockets

As no specific protein targets have been identified for 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-, there is no information regarding its interaction with active sites or binding pockets. The identification of such features would be contingent on first determining the biological receptors or enzymes with which the compound interacts.

Cellular Level Mechanistic Investigations

Preclinical research detailing the cellular-level mechanisms of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is not available.

Cellular Uptake and Localization Studies

There are no published experimental data on the cellular uptake, distribution, or specific localization of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-. Studies using techniques such as radiolabeling or fluorescence microscopy to track the compound within cells have not been reported.

Effects on Subcellular Organelles

No information is available regarding the effects of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- on the function or morphology of subcellular organelles such as mitochondria, the endoplasmic reticulum, or the Golgi apparatus. Research into these specific cellular impacts has not been documented.

Modulation of Gene and Protein Expression

Specific studies on the direct modulation of gene and protein expression by 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- are not extensively documented in current literature. However, research on the broader family of pyridazinone derivatives indicates that some of these compounds can influence the expression of key proteins involved in inflammatory and cell-growth pathways.

For instance, certain pyridazinone derivatives have been shown to inhibit the production of pro-inflammatory cytokines. researchgate.net This suggests a potential mechanism that involves the regulation of genes encoding for proteins such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The inhibition of these cytokines could occur at the transcriptional or translational level.

It is hypothesized that some pyridazinone compounds may exert their effects by modulating the activity of transcription factors like nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a critical regulator of numerous genes involved in inflammation and immune responses. By preventing the activation of NF-κB, pyridazinone derivatives could suppress the expression of a cascade of inflammatory mediators.

The table below summarizes the potential impact of pyridazinone derivatives on the expression of relevant genes and proteins based on studies of analogous compounds.

| Gene/Protein Target | Potential Effect of Pyridazinone Derivatives | Implicated Biological Pathway |

| Cyclooxygenase-2 (COX-2) | Inhibition of expression/activity nih.gov | Prostaglandin Synthesis |

| Interleukin-6 (IL-6) | Decreased production researchgate.netnih.gov | Inflammatory Response |

| Tumor Necrosis Factor-α (TNF-α) | Decreased production | Inflammatory Response |

| Nuclear Factor-κB (NF-κB) | Inhibition of activation nih.gov | Inflammatory Signaling |

This table is illustrative and based on findings for the broader class of pyridazinone derivatives, not specifically for 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-.

Pathway Dissection in Complex Biological Systems

The dissection of the biological pathways affected by 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is an ongoing area of research. Insights can be drawn from the study of the wider pyridazinone chemical class.

Target Validation Studies

For the broader class of pyridazinone derivatives, several molecular targets have been identified and validated in preclinical studies. One of the most well-documented targets is the cyclooxygenase (COX) enzyme, particularly COX-2. nih.govmdpi.com Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

In addition to COX enzymes, other potential targets for pyridazinone derivatives have been suggested, including various kinases and phosphodiesterases. nih.gov For example, some derivatives have been investigated as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov The validation of these targets for 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- specifically would require further dedicated studies.

Cross-Talk with Other Biological Pathways

The biological effects of pyridazinone derivatives are likely not limited to a single pathway but may involve intricate cross-talk between different signaling networks. For instance, the inhibition of the NF-κB pathway can have far-reaching consequences, as NF-κB is a point of convergence for numerous signaling cascades, including those initiated by cytokines, growth factors, and pathogens. nih.gov

Furthermore, the modulation of inflammatory pathways often intersects with pathways regulating cell proliferation and apoptosis. Some pyridazinone derivatives have demonstrated anti-proliferative effects against cancer cell lines, suggesting a potential cross-talk between anti-inflammatory and anti-cancer signaling pathways. nih.gov The morpholino moiety in 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is also of interest, as morpholino oligomers are known to modulate gene expression by sterically blocking translation or splicing of target mRNAs, although the function of a simple morpholino substituent on a small molecule may differ significantly. nih.govnih.gov

Future research will be instrumental in delineating the precise molecular interactions and pathway modulations of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- , which will be crucial for understanding its full therapeutic potential.

Q & A

Q. How do crystallographic studies contribute to understanding the conformational stability of pyridazinone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.